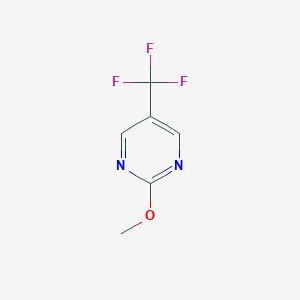

2-Methoxy-5-(trifluoromethyl)pyrimidine

Vue d'ensemble

Description

Synthesis Analysis

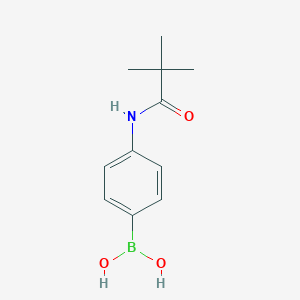

The synthesis of 2-Methoxy-5-(trifluoromethyl)pyrimidine and related compounds typically involves the reaction of halogenated pyrimidines with organometallic reagents or through cyclization and chloridization reactions using specific raw materials such as methyl methoxyacetate and carbamide. For instance, 5-Pyrimidylboronic acid and its methoxy variant can be synthesized through lithium-halogen exchange reactions followed by reaction with triisopropylborate, highlighting a method for producing heteroarylpyrimidines via Suzuki cross-coupling reactions (Saygılı et al., 2004).

Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-(trifluoromethyl)pyrimidine derivatives can be elucidated through techniques such as X-ray crystallography. Studies have shown that these compounds can form specific geometrical configurations and hydrogen bonding patterns, indicative of their potential interactions in chemical reactions and biological systems. For example, the crystal structures of specific pyrimidine derivatives have been reported, demonstrating the orientation of hydroxyl groups and the non-dimeric nature of certain arylboronic acids, providing insights into their molecular structure and potential reactivity (Trilleras et al., 2009).

Applications De Recherche Scientifique

Synthesis of Intermediate Compounds:

- 2,4-Dichloro-5-methoxy-pyrimidine, a new intermediate compound of pyrimidine, was synthesized using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride. This method yielded a product with over 99.5% purity (Liu Guo-ji, 2009).

Herbicidal Activity:

- Compounds with methoxy groups on pyrimidine and triazine rings showed high herbicidal activity. The introduction of a substituent at the 5-position of the pyrimidine ring decreased activity (Y. Nezu, M. Miyazaki, K. Sugiyama, I. Kajiwara, 1996).

- Novel substituted 2,4-diarylpyrimidines with a methoxy group at the 5-position exhibited bleaching herbicidal activity (S. Kawamura, Jun-ichi Sato, T. Hamada, M. Sakaki, Y. Sanemitsu, 1993).

Antiviral Properties:

- 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showed significant inhibition of retrovirus replication in cell culture (D. Hocková, A. Holý, M. Masojídková, G. Andrei, R. Snoeck, E. De Clercq, J. Balzarini, 2003).

Fluorescence and Chemiluminescence Studies:

- Pyrimidine-based monoboron complexes exhibited solution/solid-state fluorescence properties and an aggregation-induced emission enhancement effect (Y. Kubota, Kouhei Kasatani, Hiroki Takai, K. Funabiki, M. Matsui, 2015).

- Tri- and tetra-substituted pyrimido[5,4-d]pyrimidine derivatives were synthesized for potential application as fluorescence reagents (K. Nakashima, S. Akiyama, Y. Tsukamoto, K. Imai, 1990).

Safety And Hazards

Orientations Futures

Trifluoromethylpyridines, a related class of compounds, are used in the pharmaceutical and agrochemical industries . It is expected that many novel applications of these compounds, including “2-Methoxy-5-(trifluoromethyl)pyrimidine”, will be discovered in the future .

Relevant Papers Several papers were found during the search. They discuss the synthesis and applications of trifluoromethylpyridines , the chemistry of "2-Methoxy-5-(trifluoromethyl)pyrimidine" , and the antimicrobial activity of 5-Trifluoromethyl-2-pyrimidinamine . These papers could provide more detailed information on the topics discussed above.

Propriétés

IUPAC Name |

2-methoxy-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-12-5-10-2-4(3-11-5)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUJIMFLPIMCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446370 | |

| Record name | 2-methoxy-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(trifluoromethyl)pyrimidine | |

CAS RN |

176214-14-5 | |

| Record name | 2-methoxy-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)

![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)